Triterpene glycosides
Triterpene glycosides are a class of complex natural products derived from triterpenes, which are themselves a subcategory of terpenoids. These compounds typically contain multiple sugar residues attached to the aglycone moiety through glycosidic linkages, conferring them with diverse and often potent biological activities. Structurally, they exhibit significant structural variation, including differences in sugar composition and arrangement, which can influence their pharmacological properties.
Triterpene glycosides are widely found in plants, where they play various roles such as secondary metabolites involved in defense mechanisms against pathogens or herbivores. In the pharmaceutical industry, these compounds have attracted considerable interest due to their potential therapeutic applications. For instance, some triterpene glycosides possess antitumor, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug development.
In addition to their biological significance, triterpene glycosides also show promise in cosmetic applications, offering benefits such as skin protection and hydration. Due to their complexity and variable structures, comprehensive research is ongoing to better understand their mechanisms of action and optimize their use in various fields.

構造 | 化学名 | CAS | MF |
---|---|---|---|
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Escin IIB | 158800-83-0 | C54H84O23 |
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Araloside V | 340963-86-2 | C54H88O23 |
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Gypenoside LI | 94987-10-7 | C42H72O14 |
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Ginsenoside F1 | 53963-43-2 | C36H62O9 |
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Cauloside F | 60451-47-0 | C59H96O27 |
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IlexsaponinB2 | 108906-69-0 | C47H76O17 |
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Macranthoidin B | 136849-88-2 | C65H106O32 |
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dipsacus saponin X | 146100-01-8 | C76H124O40 |
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β-Escin | 11072-93-8 | C55H86O24 |
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Macranthoidin A | 140360-29-8 | C59H96O27 |
関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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